molecular formula C18H22N6O2 B5539801 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide

Cat. No. B5539801
M. Wt: 354.4 g/mol
InChI Key: CFBDFUNCPLWNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, an imidazole ring, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The 1,2,4-triazole and imidazole rings, for example, can participate in various reactions including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. These properties can include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis of derivatives, including 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide, demonstrated significant antimicrobial activities against a range of bacterial and fungal strains. This highlights the compound's potential as a basis for developing new antimicrobial agents (Turan-Zitouni et al., 2007).

Antimicrobial and Antifungal Applications

  • Derivatives with a 1,2,3-triazole structure have shown to be good antibacterials with reduced or no activity against monoamine oxidase A (MAO-A), indicating a safety advantage for use as antibacterial agents (Reck et al., 2005).
  • The anthelmintic evaluation of novel synthesized 1,2,4-triazole moiety clubbed with benzimidazole ring showcased good anthelmintic activity, suggesting potential for developing new anthelmintic drugs (Kumar & Sahoo, 2014).

Heterocyclic Chemistry and Cascade Reactions

  • Research on versatile thioureido-acetamides, which are closely related to the chemical structure of interest, has been conducted to explore their use in synthesizing various heterocycles through one-pot cascade reactions, contributing to the field of heterocyclic chemistry (Schmeyers & Kaupp, 2002).

Green Chemistry and Ultrasound Synthesis

  • The green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus has shown significant reductions in reaction times and higher yields under ultrasound irradiation, indicating an eco-friendly approach to synthesizing such compounds (Rezki, 2016).

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. This could include further studies into its synthesis, properties, and potential uses .

properties

IUPAC Name

2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-(2-imidazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-14(22-9-8-19-13-22)10-20-17(25)12-24-18(26)23(15(2)21-24)11-16-6-4-3-5-7-16/h3-9,13-14H,10-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBDFUNCPLWNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)NCC(C)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide

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